molecular formula C12H13N3O3S B11171042 2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11171042
M. Wt: 279.32 g/mol
InChI Key: UDPBPBIZHWRBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of a dimethoxyphenyl group and a thiadiazolyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
  • 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit Shikimate kinase sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-11(16)14-12-15-13-7-19-12/h3-5,7H,6H2,1-2H3,(H,14,15,16)

InChI Key

UDPBPBIZHWRBGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.